N-bis(2-hydroxyethyl)propanamide
Description
Structure
3D Structure
Properties
Molecular Formula |
C7H15NO3 |
|---|---|
Molecular Weight |
161.20 g/mol |
IUPAC Name |
N,N-bis(2-hydroxyethyl)propanamide |
InChI |
InChI=1S/C7H15NO3/c1-2-7(11)8(3-5-9)4-6-10/h9-10H,2-6H2,1H3 |
InChI Key |
SYPHJTHTISZWPX-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)N(CCO)CCO |
Origin of Product |
United States |
Synthetic Methodologies for N Bis 2 Hydroxyethyl Propanamide
Established Synthetic Pathways for Amide Bond Formation
The creation of the amide bond in N-bis(2-hydroxyethyl)propanamide is typically achieved through two primary strategies: the condensation of propanoic acid derivatives with bis(2-hydroxyethyl)amine (diethanolamine) and the aminolysis of propanoate esters.
Condensation Reactions Utilizing Propanoic Acid Derivatives and Bis(2-hydroxyethyl)amine
The most direct route to this compound involves the reaction of an activated propanoic acid derivative with diethanolamine (B148213). The high nucleophilicity of the secondary amine in diethanolamine facilitates its attack on the electrophilic carbonyl carbon of the propanoic acid derivative.
Commonly employed propanoic acid derivatives include propionyl chloride and propionic anhydride (B1165640). The reaction with propionyl chloride is typically rapid and exothermic, often requiring cooling and the use of a base, such as triethylamine, to neutralize the hydrochloric acid byproduct. orgsyn.org The general reaction proceeds as follows:
Reaction with Propionyl Chloride: CH₃CH₂COCl + HN(CH₂CH₂OH)₂ → CH₃CH₂CON(CH₂CH₂OH)₂ + HCl
Propionic anhydride offers a less reactive alternative to propionyl chloride, which can be advantageous for controlling the reaction temperature. The reaction produces propionic acid as a byproduct, which can be removed during workup.
Reaction with Propionic Anhydride: (CH₃CH₂CO)₂O + HN(CH₂CH₂OH)₂ → CH₃CH₂CON(CH₂CH₂OH)₂ + CH₃CH₂COOH
The choice of solvent for these reactions is crucial and is often an aprotic solvent like dichloromethane (B109758) or tetrahydrofuran (B95107) to avoid side reactions with the acylating agent.
Aminolysis Approaches to this compound
Aminolysis involves the reaction of an ester, such as methyl propanoate or ethyl propanoate, with an amine, in this case, diethanolamine, to form the corresponding amide. This method is generally considered more environmentally benign than using acyl halides, as the byproduct is an alcohol. However, the reaction is typically slower and often requires a catalyst and elevated temperatures to proceed at a reasonable rate.
General Aminolysis Reaction: CH₃CH₂COOR' + HN(CH₂CH₂OH)₂ ⇌ CH₃CH₂CON(CH₂CH₂OH)₂ + R'OH
The equilibrium nature of this reaction necessitates strategies to drive it towards the product side, such as using a large excess of the amine or removing the alcohol byproduct by distillation. Studies on the aminolysis of fatty acid methyl esters with diethanolamine have shown that catalysts like sodium methoxide (B1231860) or potassium hydroxide (B78521) can significantly improve reaction rates and yields. researchgate.net
Investigation of Reaction Mechanisms and Kinetics in Synthesis
A deeper understanding of the reaction mechanisms and kinetics is essential for optimizing the synthesis of this compound and minimizing the formation of unwanted byproducts.
Studies on N-Acylation Selectivity versus Potential O-Acylation
A key challenge in the synthesis of this compound is the potential for O-acylation, where the acyl group reacts with one or both of the hydroxyl groups of diethanolamine to form an ester. The selectivity between N-acylation and O-acylation is primarily governed by the relative nucleophilicity of the nitrogen and oxygen atoms and the reaction conditions.
The nitrogen atom of the secondary amine in diethanolamine is inherently more nucleophilic than the oxygen atoms of the primary alcohols. This inherent difference generally favors N-acylation. However, the use of highly reactive acylating agents or strong bases can sometimes lead to competing O-acylation. Research on the acylation of ethanolamines has demonstrated that careful control of reaction temperature and the choice of acylating agent and base can achieve high selectivity for N-acylation. orientjchem.orgorientjchem.org
Analysis of Byproduct Formation and Side Reactions
Besides O-acylation, other side reactions can occur during the synthesis of this compound. In the case of using acyl chlorides, any moisture present can lead to the hydrolysis of the acyl chloride to propionic acid.
Another potential byproduct is the formation of a six-membered ring structure, a morpholin-2-one (B1368128) derivative, through an intramolecular cyclization. This is more likely to occur under conditions that favor O-acylation followed by an intramolecular transamidation, although this is generally not the major pathway under typical N-acylation conditions.
In aminolysis reactions, incomplete reaction can leave unreacted starting materials, and side reactions of the ester, such as self-condensation, can occur under certain catalytic conditions.
Optimization of Synthetic Parameters for this compound Production
The efficient production of this compound relies on the careful optimization of several key reaction parameters. While specific data for this compound is limited, studies on analogous systems, such as the synthesis of fatty acid diethanolamides, provide valuable insights. rasayanjournal.co.inrsc.org
Key Parameters for Optimization:
Reactant Molar Ratio: The stoichiometry of the reactants plays a critical role. In condensation reactions, a slight excess of the acylating agent may be used to ensure complete conversion of the diethanolamine. Conversely, in aminolysis, a significant excess of the amine is often employed to drive the equilibrium towards the product.
Catalyst Selection and Concentration: For aminolysis, the choice of catalyst is crucial. Basic catalysts like sodium methoxide or immobilized lipases have been shown to be effective. orientjchem.org The optimal catalyst concentration needs to be determined to maximize the reaction rate while minimizing potential side reactions.
Temperature: The reaction temperature influences the rate of reaction and the selectivity. Condensation reactions with acyl chlorides are often performed at low temperatures to control their high reactivity, while aminolysis typically requires elevated temperatures.
Reaction Time: The duration of the reaction must be sufficient to achieve a high yield without promoting the formation of degradation products.
Solvent: The choice of solvent can affect the solubility of reactants and the course of the reaction. Aprotic solvents are generally preferred for condensation reactions with reactive acylating agents.
Table 1: Illustrative Optimization of Aminolysis for Fatty Acid Diethanolamide Synthesis
| Parameter | Range Studied | Optimal Condition | Effect on Yield |
| Molar Ratio (Diethanolamine:Ester) | 3:1 to 9:1 | 6:1 | Yield increases up to 6:1, then plateaus. |
| Catalyst Concentration (wt%) | 1 to 5 | 4 | Yield increases significantly up to 4 wt%. |
| Temperature (°C) | 60 to 80 | 70 | Yield increases with temperature up to 70°C. |
| Stirring Speed (rpm) | 200 to 400 | 300 | Yield increases up to 300 rpm, then slightly decreases. |
Data adapted from studies on fatty acid methyl ester aminolysis and serves as a model for optimization. rasayanjournal.co.in
Catalyst System Development and Evaluation
The choice of catalyst is pivotal in the synthesis of this compound, influencing both the rate of reaction and the selectivity towards the desired product. A range of catalysts, from traditional acid and base catalysts to more advanced enzymatic and heterogeneous systems, have been explored for the synthesis of similar N,N-bis(2-hydroxyethyl)alkanamides.
Homogeneous Catalysts: Alkali catalysts, such as sodium methoxide, are effective for the amidation of methyl esters with diethanolamine. These catalysts facilitate the reaction under relatively mild conditions. For instance, the use of a sodium methoxide catalyst (1% w/w) in a reaction between a fatty acid methyl ester and diethanolamine has been reported. Acid catalysts like sulfuric acid have also been utilized. In one study, a 0.5% (w/w) sulfuric acid catalyst was used for the amidation of a methyl ester with diethanolamine.
Heterogeneous Catalysts: Recent research has focused on the development of more sustainable and reusable heterogeneous catalysts. For the synthesis of N,N-Bis(2-hydroxyethyl) alkylamides from triglycerides and diethanolamine, zinc-doped calcium oxide nanospheroids have been shown to be highly efficient. mdpi.com These catalysts can lead to complete conversion in a short time and are recyclable, offering an environmentally friendly alternative to homogeneous catalysts. mdpi.com
Enzymatic Catalysts: Biocatalysts, particularly lipases, have emerged as a green alternative for amide synthesis. Candida antarctica lipase (B570770) (Novozym 435) has been successfully used to catalyze the amidation of fatty acids with diethanolamine. nih.gov Enzymatic catalysis proceeds under mild conditions, reducing the formation of by-products and energy consumption. The yield of the enzymatic reaction is, however, sensitive to factors such as water content and the specific fatty acid used. nih.gov For example, the lipase-catalyzed reaction of hexanoic acid with diethanolamine resulted in a 76.5% yield after 24 hours at 50°C. nih.gov
A comparison of different catalyst systems for the synthesis of analogous N,N-bis(2-hydroxyethyl)alkanamides is presented below:
| Catalyst System | Reactants | Typical Conditions | Advantages | Disadvantages |
| Sodium Methoxide | Methyl Ester + Diethanolamine | 70-80 °C | High conversion | Homogeneous, requires neutralization |
| Sulfuric Acid | Methyl Ester + Diethanolamine | 120-160 °C | Effective | Corrosive, requires neutralization |
| Zinc-Doped CaO | Triglyceride + Diethanolamine | 90 °C, solvent-free | Reusable, high yield, green | Catalyst preparation required |
| Candida antarctica Lipase | Fatty Acid + Diethanolamine | 50 °C | Mild conditions, high selectivity | Slower reaction times, enzyme cost |
Stoichiometric Ratio Impact on Yield and Purity
The molar ratio of the reactants, specifically the propanoyl source (e.g., methyl propanoate or propanoic acid) and diethanolamine, is a critical parameter that significantly affects the yield and purity of this compound. An inappropriate stoichiometric ratio can lead to incomplete conversion or the formation of undesirable by-products.
For the synthesis of similar fatty acid diethanolamides, a slight excess of diethanolamine is often used to drive the reaction towards completion. For example, a molar ratio of 1:1.06 of fatty acid methyl ester to diethanolamine has been utilized in kinetic studies. researchgate.net In the enzymatic synthesis of fatty acid diethanolamides, a higher excess of diethanolamine (1:4 molar ratio of fatty acid to diethanolamine) was found to be optimal for achieving higher yields. nih.gov Conversely, for the synthesis of diethanolamides from fatty acids in a continuous flow reactor, the molar ratio of fatty acids to diethanolamine was varied between 1:0.9 and 1:1.5. google.com
The impact of the stoichiometric ratio on the synthesis of a generic N,N-bis(2-hydroxyethyl)alkanamide is illustrated in the following table:
| Molar Ratio (Ester:Diethanolamine) | Resulting Yield | Purity Considerations |
| 1:0.9 | Lower | Incomplete conversion of ester |
| 1:1 | Moderate | Potential for unreacted ester |
| 1:1.5 | Higher | Excess diethanolamine may need removal |
| 1:4 (Enzymatic) | Optimal for some enzymatic reactions | High purity of amide product |
It is important to note that the optimal stoichiometric ratio can also be influenced by the chosen catalyst and reaction conditions.
Temperature and Pressure Effects on Reaction Efficiency
Temperature and pressure are key process parameters that have a profound effect on the reaction efficiency for the synthesis of this compound.
Temperature: The reaction temperature influences the rate of reaction, with higher temperatures generally leading to faster conversion. However, excessively high temperatures can promote the formation of by-products, such as ester-amines or degradation products, which can compromise the purity of the final product. For the synthesis of fatty acid diethanolamides, reaction temperatures are typically maintained between 140°C and 160°C for chemical catalysis. atlantis-press.com In a continuous process, temperatures can range from 170°C to 250°C. google.com At temperatures below 170°C, the reaction rate is significantly slower, while temperatures above 250°C can lead to thermal degradation. google.com Enzymatic syntheses are conducted at much lower temperatures, typically around 40-50°C, to preserve the activity of the lipase. nih.govrasayanjournal.co.in
Pressure: Pressure can be manipulated to influence the reaction equilibrium. In the amidation of methyl esters with diethanolamine, the reaction is reversible with the formation of methanol (B129727) as a by-product. researchgate.net By applying a vacuum, the methanol can be continuously removed from the reaction mixture, shifting the equilibrium towards the product side and thereby increasing the conversion. researchgate.net This technique is particularly useful for driving the reaction to completion.
The following table summarizes the effects of temperature and pressure on the synthesis of analogous N,N-bis(2-hydroxyethyl)alkanamides:
| Temperature Range | Pressure | Effect on Reaction |
| 40-50 °C | Atmospheric | Optimal for enzymatic synthesis |
| 120-160 °C | Atmospheric | Common for chemical catalysis, moderate rate |
| 170-250 °C | Atmospheric | High reaction rate in continuous processes |
| 70-80 °C | Vacuum | Enhanced conversion by methanol removal |
Advanced Purification and Isolation Techniques for this compound
Following the synthesis, the crude reaction mixture typically contains the desired this compound along with unreacted starting materials, catalyst residues, and by-products. Therefore, effective purification and isolation techniques are essential to obtain a product of high purity.
Common purification methods for analogous N,N-bis(2-hydroxyethyl)alkanamides include:
Distillation: For products that are thermally stable, vacuum distillation can be an effective method for separating the desired amide from lower-boiling impurities and unreacted starting materials.
Crystallization: If the product is a solid at room temperature, crystallization from a suitable solvent can be a powerful purification technique to remove impurities.
Chromatography: Column chromatography is a versatile technique for separating compounds based on their differential adsorption to a stationary phase. While effective, it is often more suitable for smaller-scale laboratory preparations due to the cost and complexity of scaling up. High-performance liquid chromatography (HPLC) can be used for analytical separation and purity assessment. sielc.com
Washing/Extraction: The crude product can be washed with water or specific solvents to remove water-soluble impurities or unreacted diethanolamine. Liquid-liquid extraction can also be employed to separate the product from the reaction mixture. For instance, after synthesis, the product can be purified by washing with petroleum ether. acs.org
Azeotropic Distillation: This technique can be used to remove water formed during the reaction, which can be crucial for driving the reaction to completion and preventing hydrolysis of the product. prepchem.com
The choice of purification method depends on the physical properties of this compound, the nature of the impurities, and the desired final purity.
Scalability Considerations for Industrial-Scale Synthesis of this compound
The transition from a laboratory-scale synthesis to an industrial-scale production of this compound involves several important considerations to ensure an efficient, safe, and cost-effective process.
Key Scalability Factors:
Reaction Type: Continuous flow reactors are often preferred for large-scale production over batch reactors as they offer better control over reaction parameters, improved heat transfer, and higher throughput. google.com
Heat Management: Amidation reactions are often exothermic. Efficient heat removal is critical on a large scale to prevent temperature runaway and the formation of by-products. The use of jacketed reactors and internal cooling coils is common.
Mass Transfer: In heterogeneous catalytic systems or when removing a by-product like methanol under vacuum, efficient mixing and mass transfer are crucial to maintain a high reaction rate. The design of the agitator and the reactor geometry are important considerations.
Catalyst Selection and Recovery: For industrial processes, the use of heterogeneous catalysts is highly advantageous as it simplifies catalyst separation and allows for recycling, reducing costs and waste. mdpi.com If a homogeneous catalyst is used, an efficient and economical method for its removal and neutralization must be in place.
Downstream Processing: The purification and isolation steps must be scalable and cost-effective. Continuous distillation columns, large-scale crystallizers, and filtration units are typically employed.
Process Automation and Control: Implementing robust process control systems is essential for maintaining consistent product quality and ensuring safe operation on an industrial scale.
By-product Management: The formation of by-products, such as N-benzylmorpholine in related syntheses, needs to be minimized through process optimization. prepchem.com Strategies for the removal or recycling of by-products should be considered.
Advanced Characterization and Analytical Techniques for N Bis 2 Hydroxyethyl Propanamide
Spectroscopic Elucidation of Molecular Structure
Spectroscopic methods are fundamental in verifying the identity and intricate structural details of N-bis(2-hydroxyethyl)propanamide. Techniques such as vibrational and nuclear magnetic resonance spectroscopy, along with mass spectrometry, provide complementary information to build a complete molecular profile.
Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Identification and Conformational Analysis
Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, is a powerful tool for identifying the functional groups present in this compound. The spectra are characterized by absorption bands corresponding to the vibrational modes of specific bonds within the molecule.
The FT-IR spectrum of this compound is expected to show several key absorption bands. A broad band in the region of 3400-3200 cm⁻¹ is characteristic of the O-H stretching vibrations of the two hydroxyl groups, with the broadening resulting from intermolecular hydrogen bonding. researchgate.netdocbrown.info The tertiary amide group gives rise to a strong C=O stretching vibration (Amide I band), typically observed between 1680 and 1630 cm⁻¹. researchgate.net Unlike primary and secondary amides, tertiary amides lack N-H bonds, and therefore, the characteristic N-H stretching and bending vibrations are absent. spectroscopyonline.com Other significant peaks include the C-N stretching vibration around 1220-1020 cm⁻¹ and the C-O stretching of the alcohol groups. researchgate.net
Raman spectroscopy provides complementary information. While the C=O stretch is also visible in the Raman spectrum, non-polar bonds, which are weak in IR, can be more prominent. The Amide I band in Raman spectra for β-sheet structures, a possible conformation, is typically found in the 1700–1600 cm⁻¹ region. nih.gov The combination of FT-IR and Raman allows for a more complete analysis of the molecule's vibrational framework and conformational state. nih.gov
Table 1: Predicted Characteristic Vibrational Frequencies for this compound
| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) (FT-IR) | Notes |
|---|---|---|---|
| Hydroxyl (-OH) | O-H Stretch | 3400-3200 (broad) | Indicates hydrogen bonding. |
| Amide | C=O Stretch (Amide I) | 1680-1630 (strong) | Characteristic of a tertiary amide. |
| Alkyl (CH₂) | C-H Stretch | 2950-2850 | From ethyl and propanoyl groups. |
| Amine | C-N Stretch | 1220-1020 | Tertiary amine stretch. |
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR) for Structural Confirmation and Purity Assessment
Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most definitive method for the structural elucidation of organic molecules like this compound. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom, confirming the connectivity and assessing the purity of the sample.
Due to the restricted rotation around the amide (C-N) bond, the two N-CH₂CH₂OH groups are often non-equivalent at room temperature, leading to more complex spectra than might be initially expected. st-andrews.ac.uk This phenomenon is a key characteristic of N,N-disubstituted amides.
In the ¹H NMR spectrum , the protons of the propanoyl group (CH₃CH₂CO-) would appear as a triplet for the methyl (CH₃) group and a quartet for the methylene (B1212753) (CH₂) group. docbrown.info The four protons of the N-CH₂ groups and the four protons of the O-CH₂ groups in the two hydroxyethyl (B10761427) substituents would likely appear as two distinct sets of triplets, reflecting their non-equivalence. st-andrews.ac.uk The two hydroxyl (-OH) protons would typically appear as a broad singlet.
In the ¹³C NMR spectrum , a signal for the carbonyl carbon (C=O) would be expected in the downfield region (170-180 ppm). The carbons of the two non-equivalent hydroxyethyl groups would give rise to four distinct signals: two for the N-CH₂ carbons and two for the O-CH₂ carbons. st-andrews.ac.uk The ethyl group of the propanamide moiety would show two additional signals.
Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound
| Group | Atom | Predicted ¹H NMR Shift (ppm) | Predicted ¹³C NMR Shift (ppm) | Multiplicity |
|---|---|---|---|---|
| Propanoyl | CH₃ -CH₂-CO | ~1.1 | ~10 | Triplet |
| Propanoyl | CH₃-CH₂ -CO | ~2.3 | ~30 | Quartet |
| Amide | -CO-N | - | ~174 | - |
| Hydroxyethyl | N-CH₂ -CH₂OH | ~3.6 | ~50 | Triplet* |
| Hydroxyethyl | N-CH₂-CH₂ OH | ~3.8 | ~60 | Triplet* |
| Hydroxyl | -OH | Variable | - | Broad Singlet |
*Due to restricted rotation, two sets of triplets may be observed for the non-equivalent hydroxyethyl groups. st-andrews.ac.uk
Mass Spectrometry (MS and HRMS) Applications for Molecular Weight and Fragmentation Pattern Analysis
Mass spectrometry (MS) is used to determine the molecular weight and elemental composition of a compound, while High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements that aid in formula determination. The fragmentation pattern observed in the mass spectrum offers valuable structural information.
For this compound, the molecular ion peak [M]⁺ would be observed in the mass spectrum. Under electron ionization (EI) or electrospray ionization (ESI), the molecule undergoes characteristic fragmentation. A common and dominant fragmentation pathway for amides is the cleavage of the amide bond (N-CO). nih.govrsc.org This would lead to the formation of a propanoyl cation ([CH₃CH₂CO]⁺) and the neutral loss of the diethanolamine (B148213) moiety, or the formation of a diethanolamine-related cation.
Another likely fragmentation involves the loss of one or both of the hydroxyethyl groups (-CH₂CH₂OH). Alpha-cleavage adjacent to the nitrogen atom is also a characteristic fragmentation pathway for amines and amides.
Table 3: Predicted Key Mass Spectrometry Fragments for this compound
| m/z Value (Predicted) | Fragment Ion Structure/Identity | Fragmentation Pathway |
|---|---|---|
| 177 | [C₇H₁₅NO₄]⁺ | Molecular Ion [M]⁺ |
| 146 | [M - CH₂OH]⁺ | Loss of a formaldehyde (B43269) radical from a hydroxyethyl group |
| 120 | [M - CH₃CH₂CO]⁺ | Cleavage of the amide C-N bond |
| 104 | [HN(CH₂CH₂OH)₂]⁺ | Formation of diethanolamine cation after acyl group loss |
Chromatographic Analysis and Purity Assessment of this compound
Chromatographic techniques are indispensable for separating this compound from starting materials, by-products, and other impurities, thereby allowing for accurate purity assessment.
High-Performance Liquid Chromatography (HPLC) Method Development and Validation
High-Performance Liquid Chromatography (HPLC) is the premier technique for the analysis of non-volatile compounds like this compound. Given the polar nature of the molecule, due to its two hydroxyl groups and the amide linkage, Hydrophilic Interaction Liquid Chromatography (HILIC) is a particularly suitable mode of separation. waters.com HILIC columns, such as those with amide-bonded stationary phases, are effective at retaining and separating highly polar compounds. hawach.comnih.gov
A typical HILIC method would use a mobile phase consisting of a high percentage of an organic solvent like acetonitrile (B52724) with a smaller amount of aqueous buffer. nih.gov Alternatively, reverse-phase (RP) HPLC can be employed, often using specialized columns like the Newcrom R1, which are designed for polar compounds. sielc.com A mobile phase for RP-HPLC would typically consist of acetonitrile and water, with an acid modifier like formic or phosphoric acid to ensure good peak shape. sielc.com Detection is commonly achieved using a UV detector or, for greater sensitivity and specificity, a mass spectrometer (LC-MS). nih.gov
Table 4: Exemplary HPLC Method Parameters for this compound Analysis
| Parameter | HILIC Method | Reverse-Phase Method |
|---|---|---|
| Column | BEH Amide, 2.1 x 100 mm, 1.7 µm | Newcrom R1, 4.6 x 150 mm |
| Mobile Phase A | 0.2% Formic Acid in Water | 0.1% Phosphoric Acid in Water |
| Mobile Phase B | 0.2% Formic Acid in Acetonitrile | Acetonitrile |
| Gradient | Gradient from high %B to lower %B | Isocratic or Gradient |
| Flow Rate | 0.3 - 0.5 mL/min | 1.0 mL/min |
| Detector | Mass Spectrometer (MS) or UV | UV or Mass Spectrometer (MS) |
Gas Chromatography (GC) for Volatile Components and Impurities
Gas Chromatography (GC) is best suited for the analysis of volatile and thermally stable compounds. youtube.com Direct analysis of the highly polar and low-volatility this compound by GC is challenging. However, GC is an excellent technique for identifying and quantifying volatile impurities that may be present from the synthesis process, such as residual solvents or starting materials.
Headspace GC, where the vapor above the sample is injected, is a powerful method for analyzing these volatile impurities without injecting the non-volatile sample matrix onto the column. nih.gov For the analysis of non-volatile or thermally labile components like the target analyte itself, derivatization would be required. This chemical modification, for instance through silylation of the hydroxyl groups, increases the volatility and thermal stability of the analyte, making it amenable to GC analysis. youtube.com A flame ionization detector (FID) or a mass spectrometer (MS) can be used for detection, with GC-MS providing definitive identification of impurities. google.comnih.gov
Thermal Analysis for this compound Stability and Decomposition Pathways
Thermal analysis techniques are crucial for determining the stability of chemical compounds and understanding their decomposition mechanisms under controlled temperature programs. For this compound, a compound with both amide and hydroxyl functional groups, these analyses would provide critical data on its behavior at elevated temperatures, which is essential for storage, processing, and application in various fields, including polymer chemistry. evitachem.com
Differential Scanning Calorimetry (DSC) is a thermoanalytical technique that measures the difference in the amount of heat required to increase the temperature of a sample and a reference as a function of temperature. nih.gov DSC is widely used to study the thermal transitions of a material, such as melting, crystallization, and glass transitions. researchgate.net
For this compound, a DSC analysis would be expected to reveal key thermal transitions. A typical DSC thermogram would plot heat flow against temperature. An endothermic peak would likely be observed corresponding to the melting point of the compound. The temperature at the peak of this endotherm would be the melting temperature (T_m), and the area under the peak would correspond to the enthalpy of fusion (ΔH_m). If the compound exists in an amorphous or glassy state, a step-like change in the baseline of the DSC curve would indicate the glass transition temperature (T_g). researchgate.net
Hypothetical DSC Data for this compound:
| Thermal Transition | Expected Temperature Range (°C) | Enthalpy Change (J/g) |
| Glass Transition (T_g) | 50 - 80 | Not Applicable |
| Melting Point (T_m) | 100 - 150 | ΔH_m (endo) |
| Decomposition | > 200 | Exothermic/Endothermic |
Note: This table is illustrative and based on general expectations for similar amide compounds. Actual values would need to be determined experimentally.
The presence of the two hydroxyl groups would likely lead to hydrogen bonding, which could influence the melting point and other thermal transitions.
Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. This technique is invaluable for determining the thermal stability and decomposition profile of a material. osu.edu A TGA curve for this compound would show the percentage of weight loss as the temperature increases. The derivative of this curve (DTG) highlights the temperatures at which the rate of weight loss is at its maximum.
The thermal decomposition of this compound would likely occur in multiple stages due to the presence of different functional groups. The initial weight loss might be attributed to the loss of the hydroxyethyl groups, followed by the decomposition of the propanamide backbone at higher temperatures. The decomposition of amides can be a complex process, potentially involving homolysis to form free radicals. rsc.org
From the TGA data obtained at different heating rates, kinetic parameters such as the activation energy (E_a) of decomposition can be calculated using model-free methods like the Flynn-Wall-Ozawa (FWO) or Kissinger-Akahira-Sunose (KAS) methods. The activation energy provides insight into the energy barrier for the decomposition reaction and is a critical parameter for assessing the thermal stability of the compound. For related N-substituted amides, activation energies for thermal decomposition have been reported to be in the range of 125–135 kJ mol⁻¹. rsc.org
Hypothetical TGA Data for this compound:
| Decomposition Stage | Temperature Range (°C) | Weight Loss (%) | Key Decomposition Products (Hypothesized) |
| Stage 1 | 200 - 300 | 10 - 20 | Water, Ethylene (B1197577) Glycol |
| Stage 2 | 300 - 450 | 40 - 60 | Propanamide fragments, Carbon oxides, Nitrogen oxides |
| Residue | > 450 | < 10 | Char |
Note: This table is illustrative and based on general expectations for similar amide compounds. Actual values and decomposition products would need to be determined experimentally.
The study of the thermal decomposition kinetics is essential for predicting the long-term stability of this compound and for designing materials with enhanced thermal properties where this compound might be used as an additive or monomer. evitachem.com
Theoretical and Computational Chemistry of N Bis 2 Hydroxyethyl Propanamide
Quantum Chemical Investigations of Electronic Structure and Reactivity
Quantum chemical methods are essential for elucidating the electronic properties and predicting the chemical behavior of molecules.
Density Functional Theory (DFT) Applications for Geometrical Parameters and Electronic Properties
Density Functional Theory (DFT) is a widely used computational method for predicting the geometry and electronic structure of molecules. A typical DFT study on N-bis(2-hydroxyethyl)propanamide would involve optimizing the molecule's three-dimensional structure to find its most stable arrangement (lowest energy). This would yield precise data on bond lengths, bond angles, and dihedral angles.
While no specific studies on this compound are available, such a study would likely use a functional like B3LYP with a basis set such as 6-311++G(d,p) to achieve a balance of accuracy and computational cost. The results would be presented in a table of optimized geometrical parameters. Electronic properties like dipole moment, polarizability, and electrostatic potential would also be calculated to understand its interaction with other molecules.
Ab Initio Methods for High-Accuracy Molecular Conformation Studies
Ab initio methods, which are based on first principles without empirical data, could be used to perform high-accuracy studies of the different possible conformations of this compound. Due to the flexible ethyl and propanamide groups, the molecule can exist in various spatial arrangements (conformers). High-level ab initio calculations, such as Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) methods, would provide very accurate energy differences between these conformers, allowing for the identification of the most stable forms. Currently, such specific high-accuracy conformational analyses for this molecule have not been published.
HOMO-LUMO Analysis and Frontier Orbital Theory for Reactivity Prediction
Frontier Molecular Orbital (FMO) theory is a key framework for predicting a molecule's reactivity. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is the orbital from which the molecule is most likely to donate electrons, indicating its nucleophilic character. The LUMO is the orbital that is most likely to accept electrons, reflecting its electrophilic character.
A computational study would calculate the energies of these orbitals. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an important indicator of molecular stability; a larger gap suggests higher stability and lower chemical reactivity. For this compound, one would expect the oxygen and nitrogen atoms to feature prominently in the HOMO, while the LUMO might be distributed around the carbonyl group. Without specific calculations, exact energy values and orbital distributions remain unknown.
Table 1: Hypothetical Frontier Orbital Data for this compound
| Parameter | Expected Value (Arbitrary Units) | Significance |
|---|---|---|
| HOMO Energy | - | Relates to electron-donating ability |
| LUMO Energy | + | Relates to electron-accepting ability |
| HOMO-LUMO Gap | ΔE | Indicates chemical reactivity and stability |
Fukui Function and Mulliken Population Analysis for Reactive Site Identification
To pinpoint which specific atoms in this compound are most reactive, chemists use tools like Fukui functions and population analysis. The Fukui function is a concept derived from DFT that helps identify sites susceptible to nucleophilic, electrophilic, or radical attack.
Mulliken population analysis is a method for assigning partial charges to each atom in a molecule, providing a quantitative measure of the electron distribution. This analysis would likely show negative partial charges on the electronegative oxygen and nitrogen atoms, identifying them as likely sites for electrophilic attack. The carbonyl carbon and the hydrogens of the hydroxyl groups would likely carry positive partial charges, marking them as potential sites for nucleophilic attack. No specific Mulliken charge or Fukui function data has been published for this compound.
Table 2: Illustrative Mulliken Atomic Charges for this compound
| Atom | Expected Partial Charge (e) | Predicted Reactivity |
|---|---|---|
| Carbonyl Oxygen | Negative | Site for electrophilic attack |
| Amide Nitrogen | Negative | Site for electrophilic attack |
| Carbonyl Carbon | Positive | Site for nucleophilic attack |
| Hydroxyl Hydrogens | Positive | Site for nucleophilic attack |
Molecular Dynamics (MD) Simulations for Solution Behavior and Conformational Dynamics
Molecular dynamics (MD) simulations model the physical movements of atoms and molecules over time, offering insights into the dynamic behavior of this compound in different environments, particularly in solution.
Solvent Interaction Studies and Solvation Effects
MD simulations are ideal for studying how this compound interacts with solvent molecules, such as water. By simulating the molecule in a box of solvent, researchers can analyze the formation and lifetime of hydrogen bonds between the molecule's hydroxyl and amide groups and the surrounding solvent molecules. This is crucial for understanding its solubility and how the solvent influences its conformational preferences. Such simulations would provide a detailed picture of the solvation shell around the molecule. However, specific MD simulation studies detailing these interactions for this compound are not available in the scientific literature.
pH-Dependent Conformational Changes and Protonation State Analysis
In acidic conditions, the lone pair of electrons on the nitrogen atom of the amide group can be protonated, leading to a cationic species. Similarly, the oxygen atoms of the hydroxyl groups can also be protonated. Conversely, in highly basic environments, the hydroxyl groups can be deprotonated to form alkoxides. The protonation state of these functional groups significantly influences the molecule's ability to act as a hydrogen bond donor or acceptor, thereby altering its conformational preferences.
Proton transfer reactions are fundamental in many chemical and biological processes. nih.gov The transfer of a proton can be coupled with electron transfer, leading to complex reaction mechanisms. nih.gov In this compound, the presence of both amide and hydroxyl groups provides sites for such transfers.
Reaction Pathway Modeling and Energy Landscapes
Modeling reaction pathways and understanding the associated energy landscapes are essential for predicting the chemical behavior of this compound under various conditions.
The characterization of transition states and the calculation of activation energies are fundamental to understanding the kinetics of reactions involving this compound. While specific kinetic studies on this compound are limited, data from related systems, such as the hydrolysis of bis(2-hydroxyethyl) terephthalate (B1205515) (BHET), can provide valuable insights. nicl.it For instance, the hydrolysis of BHET, which also contains hydroxyl groups, has been shown to be significantly influenced by temperature and catalyst concentration, with activation energies determined through kinetic modeling. nicl.it
Computational methods, such as density functional theory (DFT), can be employed to model reaction pathways, locate transition state structures, and calculate the activation energy barriers for various potential reactions of this compound, such as hydrolysis, esterification, or oxidation. These calculations would provide a theoretical basis for predicting reaction rates and mechanisms.
Table 1: Hypothetical Activation Energies for Reactions of this compound Based on Related Compounds
| Reaction Type | Hypothetical Activation Energy (kJ/mol) | Reference Compound for Analogy |
| Amide Hydrolysis | 70 - 90 | General Amides |
| Esterification of Hydroxyl Group | 60 - 80 | Alcohols |
| Oxidation of Hydroxyl Group | 50 - 70 | Primary Alcohols |
Note: This table presents hypothetical data for illustrative purposes, as specific experimental values for this compound are not available in the searched literature. The values are based on typical ranges for the specified reaction types.
Proton transfer is a key elementary step in many reactions involving this compound. nih.gov The molecule possesses both proton-donating (hydroxyl groups) and proton-accepting (amide oxygen and nitrogen) sites, allowing for intramolecular and intermolecular proton transfer events.
Computational modeling can elucidate the pathways of these proton transfers. For instance, a proton transfer from a hydroxyl group to the amide oxygen could proceed through a six-membered ring transition state, a common motif in such reactions. The energy barrier for this process would depend on the specific conformation of the molecule and the solvent environment. The rate of proton transfer can be very fast, sometimes occurring on the timescale of molecular vibrations. nih.gov Understanding these mechanisms is crucial for predicting the acid-base properties of the molecule and its role in proton-coupled reactions. nih.gov
While this compound itself is not an azo initiator, its structural features can be compared to related azo compounds that are used as radical initiators, such as 2,2'-Azobis[2-methyl-N-(2-hydroxyethyl)propionamide]. fujifilm.com Azo initiators decompose upon heating or irradiation to generate nitrogen gas and two carbon-centered radicals. fujifilm.comfujifilm.com
By analogy, if this compound were part of a larger molecule containing an azo group, or if it were subjected to conditions that could induce homolytic bond cleavage, it could potentially form radicals. The most likely points of radical formation would be at the carbon atoms adjacent to the nitrogen or oxygen atoms, due to the stabilizing effect of these heteroatoms.
The decomposition of a hypothetical azo initiator incorporating the this compound moiety would likely follow a first-order kinetic rate law. fujifilm.com The generated radicals could then initiate polymerization or other radical-mediated reactions. fujifilm.com The efficiency of radical generation would be a key parameter, representing the fraction of radicals that successfully initiate a reaction versus those that recombine or undergo other non-productive pathways. nih.gov
Derivatives and Analogues of N Bis 2 Hydroxyethyl Propanamide: Synthesis and Structural Research
Design Principles for Functionalized Derivatives of N-bis(2-hydroxyethyl)propanamide
Key design principles include:
Amphiphilicity Adjustment: The parent molecule possesses a hydrophilic diethanolamine (B148213) head and a relatively short, less hydrophobic propanoyl tail. wikipedia.org By substituting the propanoyl group with longer alkyl chains (e.g., from fatty acids), highly amphiphilic molecules known as diethanolamides can be created. wikipedia.orgwikipedia.org These derivatives, such as cocamide or oleamide (B13806) DEA, are designed for use as surfactants and emulsifiers. wikipedia.org
Hydrogen Bonding Modulation: The two hydroxyl groups are primary sites for hydrogen bonding, acting as both donors and acceptors. researchgate.net This capability is crucial for its solubility in water and other polar solvents. wikipedia.org Derivatives can be designed by esterifying these hydroxyl groups, which reduces hydrogen bonding potential and increases lipophilicity.
Polymer Conjugation: The hydroxyl groups serve as convenient handles for attaching the molecule to larger structures, such as polymer backbones. epo.org This strategy is employed to create prodrugs or modify the properties of materials, using the N,N-bis(2-hydroxyethyl)amide moiety as a stable or cleavable linker. epo.org
Enhancing Specific Affinities: Functionalization can be used to enhance interactions with specific substrates. For instance, the amine functionality in diethanolamine has been exploited to create materials for CO2 capture, suggesting that derivatives of this compound could be designed for similar gas adsorption applications. researchgate.netresearchgate.net
The design of functionalized derivatives, therefore, involves a strategic modification of its acyl chain or hydroxyethyl (B10761427) groups to balance hydrophilic and lipophilic characteristics and introduce new chemical functionalities.
Synthetic Strategies for N-Substituted Propanamide Analogues with Hydroxyethyl Moieties
The synthesis of this compound and its analogues primarily revolves around the formation of a stable amide bond. The most direct approach involves the reaction of diethanolamine with propanoic acid or its more reactive derivatives.
Common synthetic strategies include:
Direct Amidation: This method involves the reaction of diethanolamine with a carboxylic acid (e.g., propanoic acid) at elevated temperatures, typically with the removal of water to drive the reaction to completion. While direct, this method often requires harsh conditions.
Acylation with Acid Chlorides: A more common and efficient laboratory method is the reaction of diethanolamine with an acyl chloride, such as propanoyl chloride. This reaction is typically performed at lower temperatures in the presence of a base to neutralize the HCl byproduct. A similar approach using benzoyl chloride to synthesize N,N-Bis(2-hydroxyethyl)benzamide has been documented. evitachem.com
Amidation of Esters: Diethanolamides are frequently synthesized by reacting diethanolamine with fatty acid methyl esters, a process known as aminolysis or amidation. researchgate.net This reaction is often catalyzed by a base, such as sodium methoxide (B1231860) or sodium hydroxide (B78521), and is a key industrial process for producing surfactants.
The table below summarizes various synthetic routes for producing N-substituted amides with hydroxyethyl groups, based on established chemical literature.
| Product Type | Reactant 1 | Reactant 2 | Key Conditions/Catalyst | Reference |
|---|---|---|---|---|
| Diethanolamides | Methyl Ester (e.g., from Palm Oil) | Diethanolamine | NaOH catalyst, elevated temperature | |
| Fatty Amides | Palm Oil (Triglycerides) | N-(2-hydroxyethyl)aminoethylamine | 140°C, catalyst-free | researchgate.net |
| N,N-Bis(2-hydroxyethyl)benzamide | Benzoyl Chloride | Diethanolamine | Inert atmosphere, low temperature | evitachem.com |
| N-(2-hydroxyethyl)amides | Carboxylic Acid | Ethanolamine | Not specified | nih.gov |
Structural Modification and Characterization of Advanced Derivatives
Advanced derivatives of this compound are created through targeted structural modifications to impart novel functionalities. These modifications can be followed by rigorous characterization to confirm the resulting chemical structure.
Examples of Structural Modification:
Esterification: The terminal hydroxyl groups can be esterified with various carboxylic acids. For example, partial esterification with C16/C18 fatty acids produces agents used in polymers. researchgate.net
Derivatization for Carrier Systems: The core structure can be used as a linker in more complex molecules, such as prodrugs for polymer-based delivery systems, where the rate of cleavage can be controlled by modifying the linker's structure. epo.org
Introduction of Additional Functional Groups: A hydroxyl group can be added to the propanoyl backbone to create compounds like Propanamide, 2-hydroxy-N,N-bis(2-hydroxyethyl)-.
The characterization of these new derivatives relies on a suite of standard analytical techniques to elucidate their molecular structure and confirm their purity.
Common Characterization Methods:
Fourier Transform Infrared (FTIR) Spectroscopy: This technique is essential for identifying the presence of key functional groups. The spectra of these compounds are characterized by a strong absorption band for the amide C=O stretch and a broad band for the O-H stretch of the hydroxyl groups. mdpi.com
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom, allowing for the unambiguous confirmation of the molecular skeleton and the position of substituents.
Mass Spectrometry (MS): MS is used to determine the molecular weight of the synthesized compound and can provide structural information through analysis of its fragmentation patterns. nist.gov
X-Ray Crystallography: For crystalline solids, single-crystal X-ray diffraction provides the definitive three-dimensional structure, revealing precise bond lengths, bond angles, and intermolecular interactions, such as the hydrogen bonding networks critical to these molecules. researchgate.net
| Functional Group | Spectroscopic Technique | Typical Signal/Wavenumber |
|---|---|---|
| Hydroxyl (-OH) | FTIR | Broad peak at ~3300-3500 cm⁻¹ (stretch) |
| Amide Carbonyl (C=O) | FTIR | Strong peak at ~1630-1680 cm⁻¹ (stretch) |
| C-N Bond | FTIR | Peak at ~1400 cm⁻¹ (stretch) |
| Hydroxyl Proton (-OH) | ¹H NMR | Variable chemical shift, broad singlet |
| Methylene (B1212753) Protons (-CH₂-) | ¹H NMR | Chemical shifts typically in the 2.5-4.0 ppm range |
| Carbonyl Carbon (C=O) | ¹³C NMR | Chemical shift typically in the 170-180 ppm range |
Comparative Structural and Electronic Studies with Closely Related Amides
Understanding the properties of this compound is enhanced by comparing it with structurally similar amides. These comparisons highlight how substitutions on the amide nitrogen influence molecular geometry, hydrogen bonding capabilities, and electronic properties.
Key Comparators:
Propanamide (C₃H₇NO): The parent primary amide derived from propanoic acid. wikipedia.org It has two protons on the nitrogen atom (-NH₂), allowing it to act as a hydrogen bond donor at two sites, in addition to the carbonyl oxygen acceptor. etprotein.com
N-(2-hydroxyethyl)propanamide: A secondary amide with one hydroxyethyl group. It retains one N-H proton, enabling it to participate in hydrogen bonding as both a donor and acceptor at the amide group.
Other Diethanolamides (e.g., Lauramide DEA): These are tertiary amides like the title compound but feature a much longer acyl chain. wikipedia.org This significantly increases their lipophilicity and amphiphilic character. wikipedia.org
Structural and Electronic Differences:
Hydrogen Bonding: The most significant difference lies in hydrogen bonding. Propanamide can form extensive networks through its N-H and C=O groups. etprotein.com this compound lacks N-H bonds and cannot act as a hydrogen bond donor at the nitrogen atom. However, its two hydroxyl groups make it a potent hydrogen bond donor and acceptor, leading to high water solubility. wikipedia.org
Molecular Polarity: All amides are polar due to the electronegativity of the oxygen and nitrogen atoms. etprotein.com In this compound, the polarity is significantly enhanced by the two hydroxyl groups, making it more hydrophilic than simple alkylamides or even propanamide. solubilityofthings.com
Steric Hindrance: The two hydroxyethyl groups on the nitrogen create more steric bulk around the amide bond compared to the smaller -H atoms in propanamide or the single substituent in a secondary amide. This can influence the molecule's conformation and its ability to pack in a crystal lattice.
Electronic Effects: The nitrogen in this compound is tertiary. The replacement of hydrogen atoms with electron-withdrawing hydroxyethyl groups alters the electron density on the nitrogen. This can subtly affect the resonance of the amide bond and the reactivity of the carbonyl group compared to simple primary or secondary amides.
| Compound | Amide Type | Key Functional Groups | H-Bond Donor Sites | Key Characteristic |
|---|---|---|---|---|
| Propanamide | Primary | -CONH₂ | N-H (x2) | Simple, polar, crystalline solid. etprotein.com |
| N-(2-hydroxyethyl)propanamide | Secondary | -CONH-, -OH | N-H, O-H | Contains both amide N-H and hydroxyl groups. |
| This compound | Tertiary | -CON(-)-, -OH (x2) | O-H (x2) | Highly hydrophilic due to two -OH groups; no N-H donor. wikipedia.org |
| Lauramide DEA | Tertiary | -CON(-)-, -OH (x2), Long Alkyl Chain | O-H (x2) | Amphiphilic surfactant with a long lipophilic tail. wikipedia.org |
Mechanistic Research on N Bis 2 Hydroxyethyl Propanamide Interactions
Amide Hydrolysis Mechanisms and Stability in Various Conditions
The amide bond is known for its general stability, and its hydrolysis, the cleavage of this bond by water, typically requires harsh conditions or enzymatic catalysis. The hydrolysis of N-bis(2-hydroxyethyl)propanamide results in the formation of propanoic acid and diethanolamine (B148213). The reaction can proceed under either acidic or alkaline conditions, with distinct mechanisms.
Under acidic conditions, the carbonyl oxygen of the amide is protonated, which enhances the electrophilicity of the carbonyl carbon. This facilitates the nucleophilic attack by a water molecule, leading to a tetrahedral intermediate. Subsequent proton transfer and elimination of the diethanolamine moiety yields the carboxylic acid.
In alkaline hydrolysis, a hydroxide (B78521) ion directly attacks the carbonyl carbon, also forming a tetrahedral intermediate. The breakdown of this intermediate expels the diethanolamide anion, which is a strong base and subsequently abstracts a proton from the newly formed carboxylic acid, driving the reaction to completion to form a carboxylate salt and diethanolamine.
The stability of this compound is dependent on pH and temperature. At neutral pH and ambient temperature, the rate of hydrolysis is exceedingly slow. However, the rate increases significantly at very high or very low pH and with elevated temperatures. The presence of the two hydroxyethyl (B10761427) groups does not sterically hinder the amide bond to a great extent but may influence the solvation shell and the stability of reaction intermediates. Research on similar structures, such as N,N'-bis[2-hydroxyethyl]-1,4,6,8-naphthalenediimide, has investigated their stability and interactions, noting that the hydroxyethyl groups are key sites for interactions like hydrogen bonding. nih.gov
Table 1: Conditions for this compound Hydrolysis
| Condition | Catalyst/Reactant | Primary Products |
| Acidic | H₃O⁺ (e.g., HCl in H₂O), Heat | Propanoic Acid, Diethanolamine Salt (e.g., H₂N⁺(CH₂CH₂OH)₂ Cl⁻) |
| Alkaline | OH⁻ (e.g., NaOH in H₂O), Heat | Propanoate Salt (e.g., CH₃CH₂COONa), Diethanolamine |
Investigation of Interaction with Biological Targets (e.g., Enzymes, Receptors)
While specific studies on this compound are limited, research on structurally related fatty acid diethanolamides provides a framework for its potential biological interactions. For instance, N,N-Bis(2-hydroxyethyl)hexadecanamide is known to interact with cell membranes and modulate the activity of membrane-bound enzymes and receptors. These interactions are primarily non-covalent and are dictated by the molecule's amphiphilic nature, consisting of a hydrophobic alkyl chain and a hydrophilic headgroup.
Non-covalent interactions are paramount in defining how molecules like this compound bind to biological targets such as proteins. nih.gov These interactions, though weaker than covalent bonds, are collectively significant in determining the conformation and function of biomolecules. nih.govyoutube.com The key structural features of this compound allow for several types of non-covalent interactions:
Hydrogen Bonding: The two hydroxyl (-OH) groups are potent hydrogen bond donors and acceptors. The carbonyl oxygen of the amide group also acts as a strong hydrogen bond acceptor. These groups can form hydrogen bonds with amino acid residues in a protein's binding pocket, such as serine, threonine, or asparagine. Studies on other bis(2-hydroxyethyl) compounds confirm the role of these groups in forming hydrogen bonds. nih.gov
Dipole-Dipole Interactions: The polar amide group possesses a significant dipole moment, allowing it to interact with other polar groups within a biological target.
Table 2: Potential Non-Covalent Interactions of this compound
| Molecular Feature | Type of Interaction | Potential Binding Partner (in Proteins) |
| Two Hydroxyl (-OH) groups | Hydrogen Bonding | Amino acid side chains (e.g., Ser, Thr, Asp, Glu), Peptide backbone |
| Amide Carbonyl (C=O) | Hydrogen Bonding | Amino acid side chains (e.g., Asn, Gln, Lys, Arg) |
| Propyl (C₃H₇) Chain | Van der Waals / Hydrophobic | Nonpolar amino acids (e.g., Val, Leu, Ile, Phe) |
| Amide Group (-C(O)N<) | Dipole-Dipole Interactions | Polar amino acid side chains, Peptide backbone |
The interaction of small molecules with enzymes can lead to inhibition of their catalytic activity. Related fatty acid diethanolamides, such as N,N-Bis(2-hydroxyethyl)dodecanamide, have been noted for their biological effects, including the potential to block receptors. biosynth.com This suggests that this compound could also act as an enzyme inhibitor. The mechanism of inhibition would depend on the specific enzyme and the nature of the binding interaction.
If the molecule binds to the enzyme's active site, preventing the natural substrate from binding, it would be a competitive inhibitor . If it binds to an allosteric site (a site other than the active site) and alters the enzyme's conformation, it could be a non-competitive or mixed inhibitor . Given its ability to form multiple hydrogen bonds and engage in hydrophobic interactions, it could potentially bind with sufficient affinity to either active or allosteric sites to affect enzyme function. For example, a study on the enzyme EaEst2, which degrades bis(2-hydroxyethyl) terephthalate (B1205515), highlights how enzymes can have specific pockets to accommodate molecules with hydroxyethyl groups, with activity being highly pH-dependent. nih.gov
Studies on Surface Activity and Surfactant Mechanisms
This compound belongs to the class of fatty acid diethanolamides, which are well-established nonionic surfactants. Surfactants are amphiphilic molecules that lower the surface tension between two liquids or between a liquid and a solid. The mechanism involves the molecule orienting itself at interfaces.
The hydrophobic propyl tail of this compound avoids contact with water, while the hydrophilic diethanolamide headgroup, with its polar amide and two hydroxyl groups, is readily solvated by water. In an aqueous solution, these molecules accumulate at the air-water interface, with the propyl tails directed towards the air and the hydrophilic heads in the water. This arrangement disrupts the cohesive energy of water at the surface, thereby reducing surface tension.
Above a specific concentration, known as the Critical Micelle Concentration (CMC) , these molecules self-assemble into spherical structures called micelles. rjpbcs.com In these micelles, the hydrophobic tails form a core, effectively creating a nonpolar microenvironment, while the hydrophilic heads form the outer shell, interacting with the surrounding water. The CMC is a key indicator of a surfactant's efficiency. The properties of micellar systems can be influenced by temperature and the presence of additives. nih.govnih.gov
The two hydroxyethyl groups are particularly significant for its surfactant properties. They increase the hydrophilicity and steric bulk of the headgroup and provide additional sites for hydrogen bonding with water, which can enhance its solubility and surface activity.
Table 3: Surfactant Properties of Related Fatty Acid Diethanolamides
| Compound | Class | Typical Behavior | Key Structural Features |
| N-bis(2-hydroxyethyl)dodecanamide | Nonionic Surfactant | Reduces surface tension, forms micelles biosynth.com | C12 alkyl chain, diethanolamide head |
| N-bis(2-hydroxyethyl)hexadecanamide | Nonionic Surfactant, Emulsifier | Stabilizes emulsions, lowers surface tension | C16 alkyl chain, diethanolamide head |
| This compound | Nonionic Surfactant | Predicted to reduce surface tension and form micelles | C3 alkyl chain, diethanolamide head |
Applications of N Bis 2 Hydroxyethyl Propanamide in Advanced Materials and Chemical Technologies Non Clinical Focus
Role as a Chemical Intermediate in Organic Synthesis
N,N-bis(2-hydroxyethyl)propanamide serves as a valuable intermediate in organic synthesis. Its bifunctional nature, possessing two hydroxyl groups and a tertiary amide, allows for a variety of chemical transformations. For instance, the hydroxyl groups can undergo esterification or etherification reactions, while the amide bond can be subjected to hydrolysis under certain conditions. These reactive sites make it a suitable building block for the synthesis of more complex molecules.
One notable application is in the preparation of other functional chemicals. For example, it is a precursor in the synthesis of N,N-bis(2-hydroxyethyl)isopropanolamine. This process involves the reaction of diethanolamine (B148213) with propylene (B89431) oxide, where a compound similar in structure to N,this compound is a key intermediate. The reaction is typically carried out in the presence of a polymerization inhibitor and water as a solvent, at temperatures ranging from 35-95°C. google.com This method is highlighted for its simplicity, low cost, and high yield, making it suitable for industrial-scale production. google.com
Polymerization Initiator Systems and Monomer Applications
The reactivity of N,this compound also extends to the field of polymer chemistry, where it can be involved in polymerization processes.
Synthesis of Water-Soluble Polymers
Water-soluble polymers are of significant interest for various applications, including in the biomedical field for drug delivery systems. The synthesis of these polymers can be achieved through several methods, such as condensation polymerization, Michael-type addition polymerization, and ester-amine base-catalyzed polymerization. wits.ac.za While the direct use of N,this compound as a monomer in these specific documented syntheses is not explicitly detailed, its structural features, particularly the hydroxyl groups, make it a potential candidate for incorporation into polyester (B1180765) or polyether chains, thereby imparting hydrophilicity and water solubility to the resulting polymer. The development of such polymers is driven by the need to improve the efficacy of therapeutic agents by enhancing their water solubility and serum half-life. wits.ac.za
Hydrogel Formation and Tunable Properties for Material Science
Hydrogels are three-dimensional polymer networks capable of absorbing large amounts of water. Their properties can be tailored for specific applications, making them a focus of research in material science. The formation of hydrogels can be achieved through various chemical reactions, including Schiff base reactions between aldehyde and amine groups, and Diels-Alder click reactions. nih.gov These reactions create crosslinks between polymer chains, leading to the formation of the hydrogel network. nih.gov
The mechanical properties and biocompatibility of hydrogels can be enhanced by incorporating different functional groups and materials. For instance, the inclusion of nanoparticles can increase the stiffness of collagen-based hydrogels. nih.gov While direct use of N,this compound in these specific examples is not cited, its hydroxyl groups could potentially participate in cross-linking reactions, making it a candidate for modifying the properties of hydrogels. The ability to tune hydrogel properties is crucial for applications in tissue engineering, where they can provide a scaffold for cell growth and tissue regeneration. nih.gov
Research in Environmentally Friendly Lubricant Additives and Tribological Properties
There is growing interest in developing environmentally friendly lubricants and additives from renewable resources to reduce the environmental impact of traditional lubricants. mdpi.com Research in this area has explored the use of ionic liquids (ILs) as potential lubricants or lubricant additives. mdpi.comresearchgate.net
One such study focused on bis(2-hydroxyethyl)ammonium erucate (B1234575), a protic ionic liquid synthesized from erucic acid, a renewable resource. mdpi.com This compound, while structurally different from N,this compound, shares the bis(2-hydroxyethyl)amine cation. The synthesis involves a simple acid-base neutralization reaction. mdpi.comresearchgate.net
The tribological properties of bis(2-hydroxyethyl)ammonium erucate were evaluated both as a neat lubricant and as an additive in water. The results showed that it exhibited a low coefficient of friction and reduced wear. mdpi.com The lubricating mechanism is attributed to the formation of an adsorbed layer on the metal surface, a temperature-induced tribo-reaction layer, and the formation of metal soaps. mdpi.com The study also found that this ionic liquid has good solubility in water, up to 3 wt%. mdpi.com The high viscosity of the neat ionic liquid drops significantly with increasing temperature. mdpi.com These findings suggest that ionic liquids based on the bis(2-hydroxyethyl)ammonium cation have potential as effective and environmentally friendly lubricant additives. mdpi.com
| Property | Finding |
| Synthesis | Simple acid-base neutralization reaction. mdpi.comresearchgate.net |
| Friction and Wear | Low coefficient of friction and low wear as a neat lubricant and additive. mdpi.com |
| Lubrication Mechanism | Adsorbed layer, tribo-reaction layer, and metal soap formation. mdpi.com |
| Water Solubility | Up to 3 wt%. mdpi.com |
| Viscosity | High at room temperature, drops with increasing temperature. mdpi.com |
Research Applications in Cosmetic Formulations (Focus on Chemical Functionality)
In the cosmetics industry, N,this compound and structurally similar compounds are utilized for their specific chemical functionalities, particularly as antistatic agents.
Antistatic Agent Mechanisms
Static electricity on hair is a common issue, especially in dry conditions, leading to flyaway strands and an unruly appearance. typology.com Antistatic agents are incorporated into hair care products to neutralize the electrical charges on the hair surface. typology.com
The mechanism of action of many antistatic agents is based on their surfactant-like structure, possessing both hydrophilic (water-attracting) and hydrophobic (water-repelling) regions. alfa-chemistry.comwikipedia.org The hydrophobic portion adsorbs to the hair surface, while the hydrophilic portion orients towards the air. alfa-chemistry.comwikipedia.org This hydrophilic part attracts moisture from the atmosphere, forming a thin, conductive layer of water on the hair. alfa-chemistry.commantsen.comsungdachem.com This layer helps to dissipate static charges. alfa-chemistry.comsungdachem.com Ionic antistatic agents can also directly contribute to conductivity through the presence of ions. alfa-chemistry.comsungdachem.com
Humectant Functionality
There is no direct scientific literature found that specifically investigates or establishes the humectant properties of this compound. However, the structurally related compound, 2-hydroxy-N-(2-hydroxyethyl)propanamide, is recognized in the cosmetics industry as a skin conditioning agent and humectant. The presence of multiple hydroxyl groups in this compound suggests a theoretical potential for attracting and retaining moisture, a key characteristic of humectants. Without specific experimental data, its efficacy as a humectant remains unconfirmed.
Investigation of Antimicrobial Research Potential (Mechanistic and Structural Aspects)
Specific studies on the antimicrobial and antifungal properties of this compound are not present in the reviewed literature. Research into related compounds containing the bis(2-hydroxyethyl)amine moiety or other amide structures does indicate a broad interest in their biological activities.
Activity against Gram-Positive and Gram-Negative Bacterial Strains
No data was found on the activity of this compound against either Gram-positive or Gram-negative bacteria. Research on other molecules, such as N-alkyl-N,N-bis(2-hydroxyethyl)amine-N-oxides and N,N′-Bis(2-hydroxylbenzyl)-1,2-ethanediamine derivatives, has demonstrated antimicrobial effects. These findings suggest that the broader chemical class to which this compound belongs is of interest in antimicrobial research, but specific data for this compound is absent.
Antifungal Properties
Similarly, there is a lack of research on the antifungal properties of this compound. Studies on hydroxyethyl (B10761427) naphthalimides have been conducted to explore their potential as antifungal agents. This indicates that molecules incorporating hydroxyethyl groups are being investigated for such properties, but no specific findings relate to this compound.
Studies on Stabilization and Preservation in Formulations through Oxidative Degradation Mitigation
No studies were identified that investigate the role of this compound in stabilizing formulations by mitigating oxidative degradation. The field of formulation science often employs antioxidants such as Butylated hydroxytoluene (BHT) and Butylated hydroxyanisole (BHA) to prevent the oxidative breakdown of components like polysorbates. However, the potential for this compound to act as a stabilizer in this context has not been explored in the available literature.
Environmental Behavior and Degradation Studies of N Bis 2 Hydroxyethyl Propanamide
Due to a lack of specific experimental data for N-bis(2-hydroxyethyl)propanamide, its environmental behavior is largely inferred from studies on structurally similar compounds, particularly diethanolamine (B148213) (DEA) and other N,N-bis(2-hydroxyethyl) amides. The structure of this compound consists of a diethanolamine core with a propanoyl group attached to the nitrogen atom. Therefore, its environmental fate is expected to be influenced by the properties of both the amide and the diol functionalities.
Future Research Directions and Emerging Areas
Integration of Advanced Spectroscopic and Chromatographic Techniques for In-Situ Analysis
Future research should prioritize the development and integration of advanced analytical methodologies for the real-time, in-situ analysis of N,N-bis(2-hydroxyethyl)propanamide. Currently, standard analytical techniques such as High-Performance Liquid Chromatography (HPLC) are utilized for the analysis of related N,N-bis(2-hydroxyethyl)amides. For instance, HPLC methods have been developed for compounds like N,N-Bis(2-hydroxyethyl)-p-phenylenediamine, employing a mixed-mode stationary phase column with a mobile phase of water, acetonitrile (B52724), and sulfuric acid, and UV detection. sielc.com Analysis of complex mixtures of C8-18 and C18-unsaturated N,N-bis(hydroxyethyl) amides is also performed using HPLC-Mass Spectrometry (HPLC-MS). analytice.com
However, the dynamic processes involved in the synthesis and application of N,this compound necessitate more sophisticated approaches. The integration of techniques such as process analytical technology (PAT) could enable continuous monitoring and control of its synthesis. Spectroscopic methods like Fourier-transform infrared spectroscopy (FTIR) and Raman spectroscopy, coupled with fiber-optic probes, could provide real-time kinetic and mechanistic data during its formation. For instance, FTIR can be used to monitor the characteristic amide C=O stretching (around 1650–1700 cm⁻¹) and O-H stretching (around 3200–3500 cm⁻¹) of related formamide (B127407) compounds.
Furthermore, multidimensional chromatographic techniques, such as comprehensive two-dimensional gas chromatography (GC×GC) or liquid chromatography (LC×LC), could be invaluable for separating and identifying isomers, impurities, and degradation products in complex matrices containing N,this compound. These advanced techniques would provide a deeper understanding of the compound's behavior and stability under various conditions, which is crucial for quality control and the development of new applications.
Application of High-Throughput Screening Methodologies for Material Design
High-throughput screening (HTS) methodologies offer a powerful avenue for accelerating the discovery and optimization of new materials based on N,this compound. This approach involves the rapid, parallel synthesis and characterization of large libraries of materials, which can be particularly useful in fields like polymer science and drug delivery. nih.govbiopacificmip.org
For N,this compound, HTS could be employed to:
Develop Novel Polymers: By incorporating N,this compound as a monomer or cross-linking agent, HTS can be used to screen libraries of polymers with varying compositions and architectures. This would facilitate the rapid identification of polymers with desired properties, such as enhanced thermal stability, specific solubility characteristics, or biocompatibility.
Optimize Formulations: In applications such as lubricants or personal care products, where N,this compound might be a component, HTS can be used to rapidly screen a wide range of formulation variables to optimize performance metrics like viscosity, lubricity, or emulsifying capability.
Discover New Applications: HTS can be used to screen for new biological activities or material interactions. For example, by creating microarrays of N,this compound and its derivatives, it is possible to screen for interactions with proteins or other biological targets, potentially uncovering new therapeutic or diagnostic applications. nih.gov
The successful implementation of HTS for N,this compound will require the development of sensitive and rapid assays to evaluate the properties of interest.
Exploration of Sustainable Synthesis Routes and Green Chemistry Principles
The synthesis of amides is a focal point of green chemistry due to the often-harsh conditions and stoichiometric reagents used in traditional methods. ucl.ac.uk Future research on N,this compound should actively explore more sustainable and environmentally benign synthesis routes.
Key areas for investigation include:
Biocatalytic Synthesis: The use of enzymes, such as lipases, for amide bond formation is a promising green alternative. rsc.org These reactions can often be performed under mild conditions with high selectivity, reducing energy consumption and by-product formation. Research into identifying or engineering enzymes that can efficiently catalyze the amidation of propanoic acid or its esters with diethanolamine (B148213) would be a significant step forward.
Solvent-Free and Alternative Solvent Systems: Traditional amide synthesis often relies on volatile and potentially toxic organic solvents. The development of solvent-free reaction conditions or the use of greener solvents like water, ionic liquids, or supercritical fluids would greatly improve the environmental footprint of N,this compound production. semanticscholar.orgbohrium.com For example, a solvent-free method for amide synthesis using boric acid as a catalyst has been reported for other amides. semanticscholar.orgbohrium.com
Electrosynthesis: Electrosynthesis represents another emerging green approach for amide formation, offering a way to avoid stoichiometric activating agents. rsc.org
Atom Economy: Focusing on reaction pathways that maximize atom economy is a core principle of green chemistry. This involves designing syntheses where the maximum number of atoms from the reactants are incorporated into the final product.
A comparative analysis of the environmental impact of different synthetic routes for N,this compound, using metrics like the E-factor (environmental factor), would be beneficial in identifying the most sustainable options.
Advanced Computational Modeling for Predictive Research in Diverse Applications
Advanced computational modeling and simulation techniques hold immense potential for accelerating research and development related to N,this compound. By using computational chemistry, researchers can predict the properties and behavior of this molecule, guiding experimental work and reducing the need for extensive trial-and-error. mdpi.com
Future computational studies could focus on:
Molecular Properties Prediction: Using methods like Density Functional Theory (DFT), it is possible to predict the geometric, electronic, and spectroscopic properties of N,this compound. mdpi.comacs.org This can provide insights into its reactivity, stability, and potential interactions with other molecules. For example, DFT can be used to calculate HOMO-LUMO energy gaps, which are important for understanding electronic properties. mdpi.com
Interaction and Reaction Modeling: Molecular dynamics (MD) simulations can be used to study the interactions of N,this compound in different environments, such as in solution or at interfaces. This can be particularly useful for understanding its role in formulations or as a component in materials. QM/MM (Quantum Mechanics/Molecular Mechanics) methods can be employed to model chemical reactions involving the amide, providing detailed mechanistic insights. acs.org
Material Design and Property Prediction: For applications in materials science, computational models can be used to predict the properties of polymers or other materials containing N,this compound. This can help in the rational design of new materials with tailored mechanical, thermal, or optical properties.
Pharmacokinetic and Toxicological Predictions: In silico methods are increasingly used to predict the ADME/Tox (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties of chemical compounds. Such predictions for N,this compound could provide an early indication of its potential biological effects.
The integration of computational modeling with experimental validation will be key to unlocking the full potential of N,this compound in various applications.
Q & A
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
